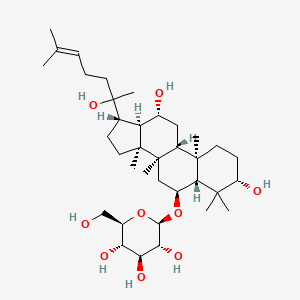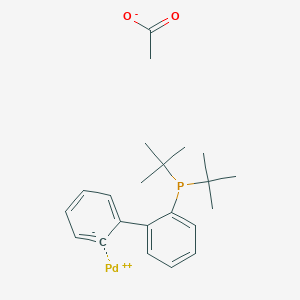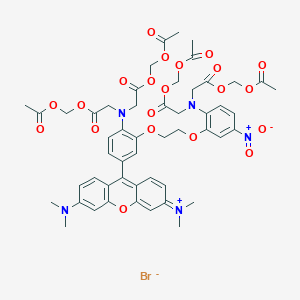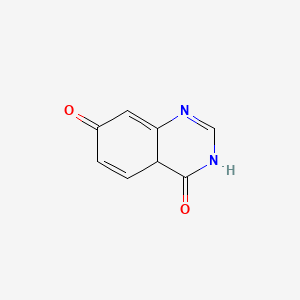
3,4a-Dihydroquinazoline-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4a-Dihydroquinazoline-4,7-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. This compound features a partially saturated quinazoline ring, which is a significant structural motif in various natural products and synthetic compounds with pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4a-Dihydroquinazoline-4,7-dione can be achieved through several methods. One common approach involves the reduction of quinazoline or quinazolinone compounds. Another method includes condensation-type reactions of ortho-amino benzylamines with carbonyl derivatives. Additionally, ring formation via the addition of nucleophiles to carbodiimide intermediates is also employed .
Industrial Production Methods
Industrial production of this compound often involves multicomponent one-pot methods. These methods are advantageous as they allow for the installation of numerous functional groups, providing extensive diversity about the heterocyclic scaffold .
Chemical Reactions Analysis
Types of Reactions
3,4a-Dihydroquinazoline-4,7-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include formic acid, acetic acid, and various alkylating agents. The conditions for these reactions typically involve moderate temperatures and the use of catalysts such as triflic anhydride .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with formic acid or acetic acid/formic acid produces water, carbon dioxide, and methanol as byproducts .
Scientific Research Applications
3,4a-Dihydroquinazoline-4,7-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: It exhibits antiparasitic, antifungal, antitumor, and antiviral activities.
Medicine: It is investigated for its potential use in treating respiratory ailments and other diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3,4a-Dihydroquinazoline-4,7-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3,4a-Dihydroquinazoline-4,7-dione can be compared with other similar compounds, such as:
Quinazoline: A parent compound with a fully unsaturated ring.
Quinazolinone: A compound with a carbonyl group at the 4-position.
2,3-Dihydroquinazoline-4(1H)-one: A similar compound with a different substitution pattern
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C8H6N2O2 |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
3,4a-dihydroquinazoline-4,7-dione |
InChI |
InChI=1S/C8H6N2O2/c11-5-1-2-6-7(3-5)9-4-10-8(6)12/h1-4,6H,(H,9,10,12) |
InChI Key |
TZRHHIZLGIGAJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C=C2C1C(=O)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


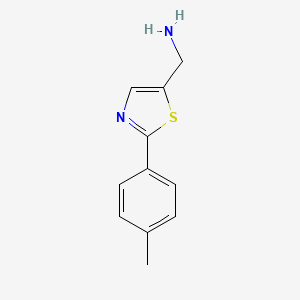

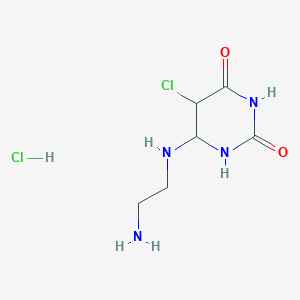

![Tetrazolo[1,5-a]quinoxalin-4(5H)-one (8CI,9CI)](/img/structure/B12350275.png)
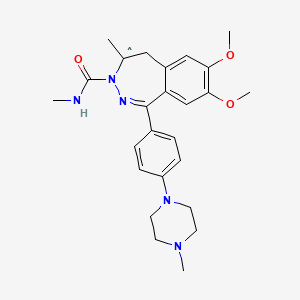
![Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II)](/img/structure/B12350282.png)
![6-[2-[2-Hydroxyethyl-[3-(4-nitrophenyl)propyl]amino]ethylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione;hydrochloride](/img/structure/B12350293.png)
![3-ethyl-2-((1E,3E,5E)-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium perchlorate](/img/structure/B12350300.png)
![[1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl-2,4,5,6,7-d5]-1-naphthalenyl-methanone](/img/structure/B12350305.png)
